REACTION_CXSMILES
|
[Na].C1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[S:12]([O-:14])=[O:13].Br[CH:16]1[S:20][C:19](=[O:21])[NH:18][C:17]1=[O:22].C[N:24](C=O)C>>[N:24]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[S:12]([CH:16]1[S:20][C:19](=[O:21])[NH:18][C:17]1=[O:22])(=[O:13])=[O:14] |f:0.1,^1:0|
|
Name
|
sodium 2-naphthalenesulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].C1=C(C=CC2=CC=CC=C12)S(=O)[O-]
|
Name
|
formula IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].C1=C(C=CC2=CC=CC=C12)S(=O)[O-]
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.38 g
|
Type
|
reactant
|
Smiles
|
BrC1C(NC(S1)=O)=O
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The DMF was removed in vacuo and water (400 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted with ethyl acetate (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethyl acetate phase was dried (brine)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (gradient: 98:2 to 97:3 CH2Cl2 : isopropanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)S(=O)(=O)C1C(NC(S1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |